(-)-Carveol

Description

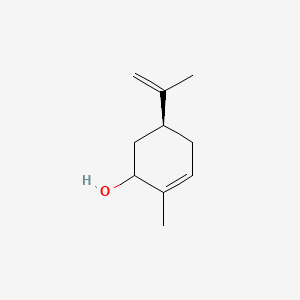

Structure

3D Structure

Properties

CAS No. |

1253216-40-8 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1 |

InChI Key |

BAVONGHXFVOKBV-RGURZIINSA-N |

Isomeric SMILES |

CC1=CC[C@@H](CC1O)C(=C)C |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carveol, (-)-; Carveol, L- L-Carveol; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (-)-Carveol: A Technical Guide to its Natural Origins and Extraction for Scientific Applications

For Immediate Release

A comprehensive technical guide detailing the natural sources, extraction methodologies, and purification protocols for (-)-Carveol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the scientific literature, presenting quantitative data, detailed experimental procedures, and visual workflows to facilitate the isolation of this valuable monoterpenoid.

This compound, a naturally occurring monocyclic monoterpenoid alcohol, is a significant compound found predominantly in the essential oil of spearmint (Mentha spicata)[1][2]. It exists primarily as cis-(−)-carveol and is recognized for its characteristic spearmint and caraway-like aroma and flavor. Beyond its use in the fragrance and food industries, this compound has garnered attention for its potential therapeutic properties, including chemopreventive effects against mammary carcinogenesis. This guide delves into the primary natural reservoirs of this compound and the scientific methodologies for its extraction and purification.

Natural Sources of this compound

The principal natural source of this compound is the essential oil of various Mentha species, with Mentha spicata (spearmint) being the most abundant[1][2]. The concentration of carvone (B1668592), a closely related compound and precursor to carveol (B46549), in spearmint oil can range from 50% to 80%[1]. While carvone is the major constituent, this compound is also present in varying amounts, often as cis- or trans-isomers. Other plant species, such as Echinophora tournefortii and Trachyspermum anethifolium, have also been reported to contain carveol[3].

The chemical composition of spearmint essential oil, including the concentration of carveol and its related compounds, can vary depending on the geographical origin, cultivation conditions, and the specific chemotype of the plant[3][4][5][6].

Quantitative Analysis of Spearmint Essential Oil Composition

The following table summarizes the chemical composition of Mentha spicata essential oil from various studies, highlighting the percentage of carvone and, where specified, carveol.

| Plant Source | Major Components and Percentage (%) | Reference |

| Mentha spicata (Turkey) | Carvone (67.8%), Limonene (B3431351) (10.6%) | [3] |

| Mentha spicata | Carvone (40.8% ± 1.23%), Limonene (20.8% ± 1.12%), 1,8-cineole (17.0% ± 0.60%), cis-dihydrocarvone (B1211938) (1.9% ± 0.49%), dihydrocarveol (B1210190) (1.7% ± 0.31%) | [4] |

| Mentha spicata [IIIM(J)26] (India) | Carvone (49.62%–76.65%), Limonene (9.57%–22.31%), trans-carveol (0.3%–1.52%) | [5] |

| Mentha spicata (Argentina) | Carvone (60.72-68.09%), Limonene (14.23-16.41%), trans-carveol (1.09-1.19%) | [6] |

| Mentha spicata | Carvone (73.29%), d-limonene (7.59%), dihydrocarvone (B1202640) (3.83%), trans-carveol (1.25%) | [7] |

| Mentha cardiaca | Carvone (60.9%), Limonene (21.58%), cis-carveol (1.43%) | [7] |

Extraction of this compound from Natural Sources

The initial step in isolating this compound involves the extraction of the essential oil from the plant material. Several methods are employed, each with its advantages in terms of yield, purity, and environmental impact.

Steam Distillation

A widely used method for extracting essential oils from plant materials[8][9][10].

Experimental Protocol:

-

Preparation of Plant Material: Fresh or dried spearmint leaves are packed into a distillation flask[8]. The leaves can be coarsely chopped to increase the surface area for more efficient extraction[9].

-

Steam Generation: Steam is generated in a separate boiler and passed through the plant material[8].

-

Vaporization: The steam causes the volatile essential oils, including this compound, to vaporize[8].

-

Condensation: The mixture of steam and oil vapor is passed through a condenser, where it cools and liquefies[9].

-

Separation: The collected liquid consists of an aqueous layer (hydrosol) and an upper layer of the essential oil. These are separated using a separatory funnel. The hydrosol can be re-extracted with an organic solvent to recover any dissolved oils[11].

Supercritical Fluid Extraction (SFE)

An alternative method that uses supercritical carbon dioxide (SC-CO2) as a solvent. This technique is known for its ability to extract compounds at lower temperatures, preserving heat-sensitive molecules[11][12][13].

Experimental Protocol:

-

Preparation: Dried and ground spearmint leaves are placed in an extraction vessel[12].

-

Extraction: Supercritical CO2 is passed through the plant material. The extraction efficiency is influenced by pressure and temperature. Higher pressures and lower temperatures have been shown to increase the extraction rate[13].

-

Separation: The CO2 containing the dissolved essential oil is depressurized, causing the CO2 to return to a gaseous state and the oil to precipitate and be collected.

-

Optimization: Parameters such as CO2 flow rate, particle size of the plant material, and the use of co-solvents like ethanol (B145695) can be optimized to enhance the extraction yield and selectivity[12][13].

Purification of this compound

Following the initial extraction of the essential oil, further purification is necessary to isolate this compound from other components like limonene and carvone.

Column Chromatography

A highly effective method for separating compounds based on their polarity[11][14][15].

Experimental Protocol:

-

Stationary Phase: A glass column is packed with a solid adsorbent, typically silica (B1680970) gel[14][15][16]. The packing must be uniform to ensure good separation[11].

-

Sample Loading: The crude spearmint oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

-

Mobile Phase (Elution): A solvent or a mixture of solvents (mobile phase) is passed through the column. A gradient of increasing polarity is often used. For instance, starting with a non-polar solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate[11].

-

Separation: Less polar compounds, such as limonene, will travel down the column faster, while more polar compounds, like carveol, will be retained more strongly by the silica gel and elute later[11].

-

Fraction Collection: The eluent is collected in fractions.

-

Analysis: Each fraction is analyzed using techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound[14][17].

References

- 1. Carvone - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses [mdpi.com]

- 4. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yield, chemical composition and functional properties of essential oils from Mentha spicata (Lamiaceae) in Santiago del Estero, Argentina [redalyc.org]

- 7. distantreader.org [distantreader.org]

- 8. davuniversity.org [davuniversity.org]

- 9. How to Extract Peppermint Oil by Steam Distillation. [greenskybio.com]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. web.uvic.ca [web.uvic.ca]

- 17. scienceinschool.org [scienceinschool.org]

The Biosynthesis of (-)-Carveol in Mentha spicata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carveol (B6331534) is a key monoterpenoid intermediate in the biosynthesis of (-)-carvone (B1668593), the principal component responsible for the characteristic aroma and flavor of spearmint (Mentha spicata). The economic importance of (-)-carvone in the flavor, fragrance, and pharmaceutical industries necessitates a thorough understanding of its biosynthetic pathway for potential metabolic engineering and optimization of production. This technical guide provides an in-depth overview of the biosynthesis of this compound in Mentha spicata, detailing the enzymatic steps, subcellular localization, and kinetic properties of the involved enzymes. Furthermore, this document outlines comprehensive experimental protocols for key assays and presents diagrams of the biosynthetic and regulatory pathways to facilitate further research and development. The entire biosynthetic pathway is localized within the secretory cells of the peltate glandular trichomes on the plant's aerial surfaces.

The Biosynthetic Pathway of this compound

The conversion of primary metabolites into this compound in Mentha spicata is a three-step enzymatic pathway that begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (B83284) (GPP).

-

Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated by the cyclization of GPP to (-)-limonene, the first committed step in carveol (B46549) biosynthesis. This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) .[1][2]

-

(-)-Limonene to (-)-trans-Carveol (B1215196): The subsequent step involves the allylic hydroxylation of (-)-limonene at the C6 position to yield (-)-trans-carveol. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase, (-)-limonene-6-hydroxylase (L6OH) .[3][4]

-

(-)-trans-Carveol to (-)-Carvone: (-)-trans-Carveol is then oxidized to (-)-carvone. This final step is catalyzed by the NAD⁺-dependent enzyme (-)-trans-carveol dehydrogenase (CDH) .[4][5]

Visualization of the Biosynthetic Pathway

The enzymatic conversion of GPP to (-)-carvone is a well-defined pathway.

Caption: Biosynthesis of this compound and its subsequent oxidation to (-)-carvone.

Quantitative Data of Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the enzymes involved in the biosynthesis of this compound in Mentha species.

| Enzyme | Substrate | Km | kcat (s⁻¹) | Source Species |

| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | - | ~0.3 | Mentha spicata[2] |

| (-)-Limonene-6-hydroxylase (L6OH) | (-)-Limonene | Data not available | Data not available | Mentha spicata |

| (-)-trans-Carveol Dehydrogenase (CDH) | (-)-trans-Carveol | 1.8 ± 0.2 µM | 0.02 (at pH 7.5) | Mentha piperita (>99% identity to M. spicata enzyme)[1] |

| NAD⁺ | 410 ± 29 µM | - | Mentha piperita[1] |

Regulatory Signaling Pathways

The biosynthesis of monoterpenoids in Mentha spicata is tightly regulated by both developmental cues and environmental signals, primarily through the action of phytohormones and light.

Jasmonate Signaling Pathway

Methyl jasmonate (MJ), a derivative of jasmonic acid (JA), is a potent elicitor of monoterpenoid biosynthesis.[6][7] The signaling cascade involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors such as MYC, WRKY, AP2/ERF, and MYB, which in turn upregulate the expression of biosynthetic genes.[6][8]

Caption: Simplified jasmonate signaling pathway regulating monoterpenoid biosynthesis.

Light Signaling Pathway

Light is a crucial environmental factor that influences the development of glandular trichomes and the expression of genes involved in monoterpenoid biosynthesis.[9] Light signaling pathways can impact the production of essential oils, with transcription factors from the MYB and bHLH families playing a significant role.[9]

Caption: Overview of light signaling's influence on monoterpenoid production.

Experimental Protocols

Isolation of Glandular Trichomes

This protocol is adapted from established methods for isolating glandular trichomes from Mentha species.

Materials:

-

Young leaves of Mentha spicata

-

Isolation Buffer: 50 mM HEPES (pH 7.5), 20% (v/v) glycerol (B35011), 50 mM sodium ascorbate, 50 mM NaHSO₃, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM EGTA, 5 mM DTT, 5 µM FAD, 5 µM FMN, 0.5 mM glutathione, 2 mg/mL BSA, 5 µg/mL leupeptin, and 25 IU/mL catalase.

-

Polystyrene resin (e.g., Amberlite XAD-4)

-

Polyvinylpolypyrrolidone (PVPP)

-

Liquid nitrogen

-

Cheesecloth

-

Centrifuge and appropriate tubes

Procedure:

-

Harvest young, expanding leaves and immediately freeze them in liquid nitrogen.

-

Grind the frozen leaves to a fine powder in a pre-chilled mortar and pestle with the addition of PVPP and a small amount of purified sea sand.

-

Suspend the powder in ice-cold Isolation Buffer.

-

Add polystyrene resin and stir gently on ice for 10-15 minutes to remove endogenous monoterpenes.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 500 x g) for 10 minutes to pellet larger debris.

-

Carefully collect the supernatant containing the glandular trichomes.

-

For further purification, the trichome suspension can be subjected to Percoll gradient centrifugation.

Enzyme Assays

Materials:

-

Glandular trichome protein extract

-

Assay Buffer: 25 mM HEPES (pH 7.0), 10% glycerol, 10 mM MgCl₂, 5 mM DTT

-

[1-³H]Geranyl diphosphate (GPP)

-

Scintillation vials and scintillation cocktail

Procedure:

-

In a glass vial, combine the glandular trichome protein extract with the Assay Buffer.

-

Initiate the reaction by adding [1-³H]GPP.

-

Overlay the reaction mixture with a layer of pentane to trap the volatile product.

-

Incubate at 30°C for 1-2 hours.

-

Vortex vigorously to extract the limonene into the pentane layer.

-

Transfer the pentane layer to a scintillation vial containing silica (B1680970) gel to remove any remaining polar substrates.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Materials:

-

Microsomal fraction prepared from glandular trichomes

-

Assay Buffer: 50 mM KH₂PO₄ (pH 7.5) containing 10% glycerol

-

(-)-Limonene

-

NADPH

-

Ethyl acetate (B1210297)

-

GC-MS for analysis

Procedure:

-

Resuspend the microsomal pellet in the Assay Buffer.

-

Add (-)-limonene (dissolved in a minimal amount of a suitable solvent like acetone).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.

-

Centrifuge to separate the phases.

-

Analyze the ethyl acetate phase by GC-MS for the formation of (-)-trans-carveol.

Materials:

-

Soluble protein fraction from glandular trichomes

-

Assay Buffer: 25 mM KH₂PO₄ (pH 7.5) containing 10% glycerol and 1 mM DTT (for standard assay) or 50 mM Glycine buffer (pH 10.5) for optimal activity.[10]

-

(-)-trans-Carveol

-

NAD⁺

-

Pentane

-

GC-MS for analysis

Procedure:

-

Combine the soluble protein extract with the Assay Buffer in a glass vial.

-

Add (-)-trans-carveol.

-

Initiate the reaction by adding NAD⁺.

-

Incubate at 31°C overnight.[1]

-

Extract the product by adding pentane and vortexing.

-

Analyze the pentane phase by GC-MS for the formation of (-)-carvone.

Experimental Workflow Visualization

Caption: A generalized workflow for the analysis of this compound biosynthesis enzymes.

Conclusion

The biosynthesis of this compound in Mentha spicata is a well-characterized pathway involving three key enzymes: (-)-limonene synthase, (-)-limonene-6-hydroxylase, and (-)-trans-carveol dehydrogenase. The localization of this pathway within the glandular trichomes highlights the specialized metabolic capacity of these structures. While kinetic data for some of the enzymes are available, further characterization of (-)-limonene-6-hydroxylase would provide a more complete quantitative understanding of the pathway. The regulation of this pathway by jasmonate and light signaling offers potential targets for metabolic engineering to enhance the production of this compound and its valuable derivative, (-)-carvone. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to further investigate and manipulate this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of 4S-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) and spearmint (Mentha spicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Proteomic snapshot of spearmint (Mentha spicata L.) leaf trichomes: a genuine terpenoid factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of Carveol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carveol (B46549), a naturally occurring monoterpenoid alcohol, is a chiral molecule with significant applications in the fragrance, flavor, and pharmaceutical industries. Its distinct stereoisomers possess unique sensory properties and biological activities, making a thorough understanding of its stereochemistry essential for research, development, and quality control. This technical guide provides a comprehensive overview of the stereochemistry of carveol, its enantiomers, and the methodologies for their synthesis, separation, and characterization.

Stereochemistry of Carveol

Carveol (IUPAC name: 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol) possesses two chiral centers, giving rise to four possible stereoisomers. These isomers are classified as diastereomers (cis and trans) and enantiomers ((+) and (-)).[1]

The cis or trans designation refers to the relative orientation of the hydroxyl (-OH) group and the isopropenyl group on the cyclohexane (B81311) ring. The (+) and (-) notation, also referred to as d- and l- respectively, indicates the direction in which the molecule rotates plane-polarized light.[2]

The four stereoisomers of carveol are:

-

(1R,5R)-(-)-cis-Carveol

-

(1S,5S)-(+)-cis-Carveol [3]

-

(1S,5R)-(-)-trans-Carveol [4]

-

(1R,5S)-(+)-trans-Carveol [5]

Stereochemical Relationships

The relationships between the four stereoisomers of carveol can be visualized as follows:

Physicochemical Properties of Carveol Stereoisomers

The physical and chemical properties of the carveol stereoisomers are crucial for their identification and separation. While enantiomers share identical physical properties such as boiling point and density in an achiral environment, they differ in their interaction with plane-polarized light (optical activity). Diastereomers, on the other hand, have distinct physical properties.

| Property | (-)-cis-Carveol | (+)-cis-Carveol | (-)-trans-Carveol | (+)-trans-Carveol |

| IUPAC Name | (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol | (1S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[3] | (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[4] | (1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[5] |

| CAS Number | 2102-59-2[6] | 7632-16-8[3] | 2102-58-1[4] | 18383-51-2[5] |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O |

| Molar Mass ( g/mol ) | 152.23 | 152.23 | 152.23 | 152.23 |

| Boiling Point (°C) | 226-227[1] | 226-227 | 231-232[7] | 216[8] |

| Density (g/cm³) | 0.958[1] | 0.958 | 0.9521[7] | 0.858[8] |

| Specific Rotation ([α]D) | -21.7° (neat) | +21.7° (neat, predicted) | Not available | Not available |

Synthesis of Carveol Enantiomers

The stereoselective synthesis of carveol enantiomers is most commonly achieved through the reduction of the corresponding carvone (B1668592) enantiomers. The Luche reduction is a widely used method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, offering high chemoselectivity and stereoselectivity.[9][10][11]

Experimental Protocol: Luche Reduction of (+)-Carvone to (+)-cis-Carveol.[12]

This protocol describes the synthesis of (+)-cis-carveol from (+)-carvone. The same procedure can be applied to synthesize (-)-cis-carveol from (-)-carvone.

Materials:

-

(+)-Carvone

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

2N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve (+)-carvone (1.00 eq) and CeCl₃·7H₂O (0.50 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve NaBH₄ (1.00 eq) in methanol. This solution should be prepared just before use.

-

Add the NaBH₄ solution dropwise to the carvone solution over a period of 5-10 minutes while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a hexane (B92381):ethyl acetate (B1210297) 5:1 mobile phase). The reaction is typically complete within 30 minutes.

-

Once the starting material is consumed, quench the reaction by adding 2N HCl.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude (+)-cis-carveol.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Separation of Carveol Enantiomers and Diastereomers

The analysis and separation of carveol stereoisomers are critical for quality control and for obtaining enantiomerically pure compounds for specific applications. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most effective methods for this purpose.[12][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules.[13][14][15]

General Experimental Protocol for Chiral HPLC Separation: While a specific, validated method for carveol is not readily available in the public domain, a general approach based on the separation of similar chiral compounds can be outlined.[16][17][18] Method development would be required to optimize the separation.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents is a critical parameter for optimizing resolution.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where carveol absorbs (e.g., around 210 nm).

-

Temperature: Column temperature can be controlled to improve separation efficiency.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile chiral compounds like carveol. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.[19]

General Experimental Protocol for Chiral GC Separation: Similar to HPLC, a specific validated method for carveol requires development. A typical starting point would be:

-

Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is usually employed to achieve good separation. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2-5 °C/min).

-

Detection: Flame Ionization Detector (FID) is commonly used.

Analytical Characterization

The structural elucidation and confirmation of carveol stereoisomers are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure of carveol isomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers (cis vs. trans) will show distinct differences in chemical shifts and coupling constants. Chiral shift reagents can be used to differentiate enantiomers in an NMR experiment.[20][21][22][23][24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the carveol isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 152 and characteristic fragment ions. The fragmentation pattern can help in identifying the carveol structure, but it generally cannot distinguish between stereoisomers.[25][26][27][28]

Conclusion

The stereochemistry of carveol is a critical aspect that dictates its properties and applications. This technical guide has provided a detailed overview of the four stereoisomers of carveol, their physicochemical properties, and the experimental methodologies for their synthesis and separation. For researchers, scientists, and drug development professionals, a thorough understanding and application of these principles are paramount for the successful development of products containing carveol and for ensuring their quality, efficacy, and safety.

References

- 1. Carveol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (+)-cis-Carveol | C10H16O | CID 443177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carveol, trans-(-)- | C10H16O | CID 94221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-trans-Carveol | C10H16O | CID 443178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carveol, cis-(-)- | C10H16O | CID 330573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-carveol, 1197-07-5 [thegoodscentscompany.com]

- 8. chembk.com [chembk.com]

- 9. Sciencemadness Discussion Board - oxidizing limonene to carvone/carveol - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Luche reduction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 19. gcms.cz [gcms.cz]

- 20. rsc.org [rsc.org]

- 21. Carveol | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. (-)-CARVEOL(2102-59-2) 13C NMR [m.chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. scielo.br [scielo.br]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. youtube.com [youtube.com]

(-)-Carveol CAS number and chemical identifiers

An In-depth Examination of the Chemical Identity, Synthesis, and Biological Activity of a Promising Natural Compound

This technical guide provides a comprehensive overview of (-)-Carveol, a naturally occurring monoterpenoid alcohol. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identifiers, provides protocols for its synthesis and purification, and explores its significant biological activities, with a particular focus on its role in the Nrf2 signaling pathway.

Chemical Identifiers and Physicochemical Properties

This compound exists as two primary stereoisomers: (-)-cis-Carveol and (-)-trans-Carveol. It is crucial to distinguish between these isomers as their biological activities and physical properties may differ. The following tables summarize the key chemical identifiers for both.

Table 1: Chemical Identifiers for (-)-cis-Carveol

| Identifier | Value |

| CAS Number | 2102-59-2[1] |

| IUPAC Name | (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[1] |

| Chemical Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [1] |

| PubChem CID | 330573[1] |

| SMILES | CC1=CC--INVALID-LINK--C(=C)C[1] |

| InChIKey | BAVONGHXFVOKBV-NXEZZACHSA-N[1] |

Table 2: Chemical Identifiers for (-)-trans-Carveol

| Identifier | Value |

| CAS Number | 2102-58-1[2] |

| IUPAC Name | (1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol[2] |

| Chemical Formula | C₁₀H₁₆O[2] |

| Molecular Weight | 152.23 g/mol [2] |

| PubChem CID | 94221[2] |

| SMILES | CC1=CC--INVALID-LINK--C(=C)C |

| InChIKey | BAVONGHXFVOKBV-VHSXEESVSA-N[3] |

A general CAS number for Carveol (B46549), which may represent a mixture of isomers, is 99-48-9.[4][5] The molecular weight for carveol is approximately 152.23 g/mol .[5]

Experimental Protocols

Synthesis of this compound from (-)-Carvone (B1668593)

A practical and highly stereoselective method for the synthesis of this compound is the reduction of the corresponding ketone, (-)-carvone.[6]

Materials:

-

(-)-Carvone

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (EtOAc) for elution

Procedure:

-

Dissolve (-)-carvone in methanol at room temperature (20°C).

-

Add CeCl₃·7H₂O to the solution and stir until it dissolves.

-

Slowly add NaBH₄ to the reaction mixture. The reaction is typically complete within 10 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.[7]

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound. A high yield of approximately 80% can be expected.[7]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra should be acquired to confirm the structure of the synthesized this compound. Predicted NMR data is available in public databases such as FooDB for (-)-cis-Carveol.[8]

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of carveol will show characteristic peaks for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).[9]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and chemopreventive effects.[10][11] A key mechanism underlying its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[13][14]

Caption: The Nrf2 signaling pathway activated by this compound.

Studies have shown that carveol can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[15][16][17] This mechanism is believed to be central to its hepatoprotective and neuroprotective effects.[15][18]

Experimental Protocol: In Vivo Assessment of Hepatoprotective Effects

The following protocol is a representative example of how to assess the hepatoprotective effects of this compound in an animal model of acetaminophen (B1664979) (APAP)-induced liver injury.[15]

Animals and Treatment:

-

Use male BALB/c mice.

-

Prepare this compound in a suitable vehicle (e.g., 0.9% NaCl).

-

Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 15 mg/kg).

-

To induce liver injury, administer a single dose of APAP (e.g., 400 mg/kg, i.p.).

-

Include a control group receiving only the vehicle and a positive control group receiving a known hepatoprotective agent like silymarin.

Experimental Workflow:

Caption: Experimental workflow for assessing hepatoprotective effects.

Analysis:

-

Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

-

Histopathological Examination: Perform H&E staining of liver tissue sections to evaluate morphological changes.

-

Molecular Analysis: Use techniques like ELISA and immunohistochemistry to quantify the expression of key proteins in the Nrf2 pathway (e.g., Nrf2, HO-1) and inflammatory markers in liver homogenates.[15]

This comprehensive approach will allow for a thorough evaluation of the hepatoprotective efficacy of this compound and the involvement of the Nrf2 signaling pathway.

References

- 1. Carveol, cis-(-)- | C10H16O | CID 330573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carveol, trans-(-)- | C10H16O | CID 94221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-Carveol [webbook.nist.gov]

- 4. Carveol - Wikipedia [en.wikipedia.org]

- 5. Carveol | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound (-)-cis-Carveol (FDB014918) - FooDB [foodb.ca]

- 9. Carveol [webbook.nist.gov]

- 10. patrinum.ch [patrinum.ch]

- 11. patrinum.ch [patrinum.ch]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carveol Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carveol Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(-)-Carveol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Carveol, a naturally occurring monoterpenoid alcohol, has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in cancer cells. The available scientific literature indicates that this compound exerts its cytotoxic effects primarily through the induction of S-phase cell cycle arrest. Furthermore, compelling evidence from in vivo studies suggests its potent role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response. While its effects on other key cancer-related pathways, such as the ERK/p21 axis and the induction of apoptosis, have been suggested, direct experimental evidence in cancer cell lines remains limited. This document summarizes the available quantitative data, provides detailed representative experimental protocols for key assays, and visualizes the hypothesized signaling pathways to guide further research and drug development efforts.

Data Presentation

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against a panel of human and murine cancer cell lines, as determined by the MTT assay after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4][5] |

| P-815 | Murine Mastocytoma | 0.17 ± 0.01 |

| K-562 | Human Chronic Myelogenous Leukemia | 0.22 ± 0.02 |

| CEM | Human Acute T-Lymphoblastic Leukemia | 0.24 ± 0.02 |

| MCF-7 | Human Breast Adenocarcinoma | 0.45 ± 0.03 |

| MCF-7 gem | Gemcitabine-Resistant MCF-7 | 0.87 ± 0.06 |

Core Mechanisms of Action

Cell Cycle Arrest at S-Phase

The primary and most clearly elucidated mechanism of action of this compound in cancer cells is the induction of cell cycle arrest. A comparative study on the antitumor effects of several monoterpenes revealed that this compound specifically halts the progression of the cell cycle in the S phase in treated cancer cells[1][3][4]. This disruption of the cell's replication process is a key factor in its cytotoxic activity. However, the precise molecular mechanism underlying this S-phase arrest, such as the modulation of specific cyclins (e.g., Cyclin A) and cyclin-dependent kinases (e.g., CDK2), has not yet been reported in the scientific literature[6][7][8][9][10].

Nrf2-Mediated Antioxidant Response

Compelling in vivo evidence demonstrates that this compound is a potent activator of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1)[2][11][12][13][14][15][16][17][18][19]. While these studies were conducted in the context of hepatotoxicity and neurodegeneration, they establish a clear molecular action for this compound that is highly relevant to cancer biology, where redox balance is a critical factor. The activation of this pathway by this compound suggests a potential dual role: it could protect normal cells from oxidative damage while possibly being exploited by cancer cells to enhance their survival.

Hypothesized Mechanisms of Action

ERK Signaling and p21 Induction in Prostate Cancer: Some evidence suggests that this compound may exert its antiproliferative effects in prostate cancer cells by activating the Extracellular signal-regulated kinase (ERK) pathway and increasing the expression of the cyclin-dependent kinase inhibitor p21[20][21][22][23][24]. The upregulation of p21 is known to inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. However, primary research articles presenting direct experimental evidence, such as western blot analyses for phosphorylated ERK and p21 protein levels in prostate cancer cells treated with this compound, are currently unavailable.

Induction of Apoptosis: While cytotoxicity is established, the induction of apoptosis (programmed cell death) by this compound in cancer cells has not been experimentally demonstrated. Related monoterpenes, such as L-carvone, have been shown to induce apoptosis through caspase activation and PARP cleavage[13][25][26][27][28]. It is plausible that this compound acts through a similar mechanism, but this remains to be confirmed through studies utilizing methods like Annexin V/Propidium Iodide staining or caspase activity assays.

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays used to characterize the anticancer effects of this compound. Note that these are standardized methods, as the specific protocols from the cited literature on this compound are not publicly available.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][29][30][31]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the concentration of this compound to determine the IC50 value.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assessment: Annexin V/Propidium Iodide Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11][32][33][34][35]

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.

-

Staining: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothesized signaling pathways affected by this compound in cancer cells.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: Hypothesized pathways of this compound-induced cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic effects against a range of cancer cell lines. Its primary established mechanism of action is the induction of S-phase cell cycle arrest. Furthermore, there is strong evidence for its role as an activator of the Nrf2-mediated antioxidant response. However, significant gaps remain in our understanding of its molecular activity in cancer cells.

Future research should focus on:

-

Elucidating the Molecular Basis of S-Phase Arrest: Investigating the effects of this compound on the expression and activity of S-phase-specific cyclins and cyclin-dependent kinases.

-

Confirming and Quantifying Apoptosis: Performing detailed studies using Annexin V/PI staining, caspase activity assays, and western blotting for PARP cleavage to determine if apoptosis is a primary mode of cell death.

-

Validating Hypothesized Signaling Pathways: Conducting western blot analyses to confirm the activation of ERK and the upregulation of p21 in prostate and other cancer cell lines.

-

Investigating Pathway Crosstalk: Exploring the potential interplay between the Nrf2 activation and other signaling pathways, such as ERK/p21, to build a comprehensive model of this compound's mechanism of action.

A more complete understanding of these molecular mechanisms will be crucial for the rational design of this compound-based derivatives and their potential development as novel anticancer therapeutic agents.

References

- 1. scielo.br [scielo.br]

- 2. scite.ai [scite.ai]

- 3. [PDF] Comparative study of the antitumor effect of natural monoterpenes: relationship to cell cycle analysis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity of Monoterpenes Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocatechualdehyde Induces S-Phase Arrest and Apoptosis by Stimulating the p27KIP1-Cyclin A/D1-CDK2 and Mitochondrial Apoptotic Pathways in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy [mdpi.com]

- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT (Assay protocol [protocols.io]

- 13. Oleanolic acid induces apoptosis in human leukemia cells through caspase activation and poly(ADP-ribose) polymerase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer | MDPI [mdpi.com]

- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 16. The Crosstalk between Autophagy and Nrf2 Signaling in Cancer: from Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Nrf2/HO-1 Axis in Cancer Cell Growth and Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Nuclear Translocation of Heme Oxygenase-1 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of GPR30 inhibits growth of prostate cancer cells via sustained activation of Erk1/2, c-jun/c-fos-dependent upregulation of p21, and induction of G2 cell-cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of Soy Isoflavone on Prostate Cancer Cell Apoptosis Through Inhibition of STAT3, ERK, and AKT [mdpi.com]

- 22. ERK Regulates Calpain 2-induced Androgen Receptor Proteolysis in CWR22 Relapsed Prostate Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Clinicopathological signature of p21-activated kinase 1 in prostate cancer and its regulation of proliferation and autophagy via the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. texaschildrens.org [texaschildrens.org]

- 32. researchgate.net [researchgate.net]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of (-)-Carveol in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carveol, a naturally occurring monoterpenoid alcohol, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its biotransformation by microorganisms offers a promising and environmentally sustainable alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound in various microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Metabolic Pathways of this compound

The microbial metabolism of this compound primarily involves oxidation and reduction reactions, leading to the formation of commercially valuable compounds such as (-)-carvone. The specific pathways and end products are highly dependent on the microbial species and the stereoisomer of carveol (B46549) utilized.

Bacterial Metabolism in Rhodococcus erythropolis DCL14

Rhodococcus erythropolis DCL14 is a well-studied bacterium capable of utilizing all stereoisomers of carveol as a sole source of carbon and energy. The metabolic pathway involves the initial oxidation of carveol to carvone (B1668592), which is then further metabolized.

The key enzymatic steps in the degradation of (-)-trans-carveol (B1215196) are:

-

Oxidation of (-)-trans-Carveol to (R)-(-)-Carvone: This reaction is catalyzed by a carveol dehydrogenase. This microbial biotransformation is dependent on the cofactor NADH.[1]

-

Reduction of (R)-(-)-Carvone to (1R)-Dihydrocarvone: The resulting carvone is subsequently reduced.[2]

-

Further Degradation: Dihydrocarvone then enters a degradation pathway involving a Baeyer-Villiger monooxygenase, an ε-lactone hydrolase, and a 6-hydroxy-3-isopropenylheptanoate (B1227537) dehydrogenase, ultimately linking it to the limonene (B3431351) degradation pathway.[2]

Fungal Biotransformation

The endophytic fungus Aspergillus flavus IIIMF4012 has been shown to effectively hydroxylate D-limonene to produce a mixture of carveol isomers. While this is a production pathway for carveol rather than a degradation pathway of this compound itself, it is a critical biotechnological route for obtaining this valuable compound. The process yields both cis- and trans-carveol.[3]

The plant pathogenic fungus Absidia glauca is capable of metabolizing the closely related monoterpene ketone, (-)-carvone. This biotransformation involves reduction and hydroxylation steps, ultimately leading to the formation of 10-hydroxy-(+)-neodihydrocarveol.[4][5] This provides insight into the potential downstream metabolic fate of carveol-derived products in fungi.

Quantitative Data

The efficiency of microbial biotransformation of this compound and related compounds varies depending on the microorganism and the experimental conditions.

| Microorganism | Substrate | Product(s) | Yield/Productivity | Reference |

| Rhodococcus erythropolis DCL14 | (-)-trans-Carveol | (R)-(-)-Carvone | Volumetric productivity: up to 99 mg/L·h | [6] |

| Aspergillus flavus IIIMF4012 | D-Limonene | cis-Carveol, trans-Carveol | 23.82% cis-Carveol, 17.21% trans-Carveol (at 1 L scale) | [3] |

| Absidia glauca | (-)-Carvone | 10-hydroxy-(+)-neodihydrocarveol | Not specified | [4][5] |

Experimental Protocols

Biotransformation of (-)-trans-Carveol by Rhodococcus erythropolis DCL14

This protocol is based on the enhancement of microbial biotransformation using a two-phase partitioning bioreactor.

a) Microorganism and Culture Conditions:

-

Strain: Rhodococcus erythropolis DCL14.

-

Growth Medium: Mineral salts medium with limonene as the carbon source to induce the required enzymes.

-

Cultivation: Grown in a fed-batch fermentor.

b) Biotransformation in a Two-Phase Partitioning Bioreactor:

-

Bioreactor Setup: A 3 L two-phase partitioning bioreactor is employed to minimize substrate and product inhibition.[6] An immiscible organic solvent (e.g., n-dodecane) or solid polymer beads can be used as the second phase.[6]

-

Substrate: (-)-trans-Carveol.

-

Incubation: The biotransformation is carried out at a controlled temperature and pH with agitation.

-

Monitoring: The concentrations of carveol and carvone are monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS).

c) Extraction and Analysis:

-

Samples from the aqueous phase are periodically withdrawn.

-

The samples are extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is analyzed by GC-MS to quantify the substrate and product concentrations.

Biotransformation of D-Limonene to Carveol by Aspergillus flavus IIIMF4012

This protocol describes the fungal biotransformation of D-limonene.

a) Microorganism and Culture Conditions:

-

Strain: Aspergillus flavus IIIMF4012, an endophytic fungus.

-

Culture Medium: Sabouraud Dextrose Broth (SDB).

-

Cultivation: The fungus is grown in flasks on a rotary shaker at 28°C and 200 rpm for a specified period to obtain sufficient biomass.[7]

b) Biotransformation:

-

Substrate: D-limonene is added to the fungal culture.

-

Incubation: The culture is incubated for several days under the same conditions as for growth.

-

Scale-up: The process can be scaled up to a 5 L fermenter.[3]

c) Extraction and Analysis:

-

The fungal biomass is separated from the culture broth by filtration.

-

The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is concentrated and analyzed by GC-MS and Nuclear Magnetic Resonance (NMR) for product identification and quantification.[3]

General GC-MS Analysis Protocol for Monoterpenes

a) Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column for terpene analysis (e.g., HP-5MS).

b) GC Conditions (Example):

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

c) MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.

Conclusion

The microbial metabolism of this compound presents a viable and attractive route for the production of high-value chemicals. Rhodococcus erythropolis DCL14 has a well-characterized degradative pathway that can be harnessed for the production of (-)-carvone. Fungi such as Aspergillus flavus offer efficient systems for the production of carveol from readily available precursors like limonene. Further research into the optimization of these biotransformation processes, including strain improvement through metabolic engineering and bioreactor design, will be crucial for their industrial application. This guide provides a foundational understanding of the key metabolic pathways and experimental considerations for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - Biotransformation of D-limonene to carveol by an endophytic fungus Aspergillus flavus IIIMF4012 - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Biotransformation of d-Limonene to (+)trans-Carveol by Toluene-Grown Rhodococcus opacusPWD4 Cells | Semantic Scholar [semanticscholar.org]

- 6. Switching the Regioselectivity of a Cyclohexanone Monooxygenase toward (+)-trans-Dihydrocarvone by Rational Protein Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective carveol dehydrogenase from Rhodococcus erythropolis DCL14. A novel nicotinoprotein belonging to the short chain dehydrogenase/reductase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of (-)-Carveol on Neuromuscular Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carveol, a naturally occurring monoterpenoid, has demonstrated a complex and multifaceted range of pharmacological effects on neuromuscular systems. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interactions with neuromuscular junctions, drawing from in vitro and in vivo studies. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action. Evidence points to this compound's dualistic nature, exhibiting both potentiating and inhibitory effects that are dependent on the biological preparation and concentration. Its modulation of both nicotinic and muscarinic acetylcholine (B1216132) receptors at pre- and post-synaptic sites suggests a potential for therapeutic applications in neuromuscular disorders and as a novel research tool.

Introduction

This compound is a monoterpene alcohol found in the essential oils of various plants, including spearmint. While traditionally used in the flavor and fragrance industries, recent pharmacological research has unveiled its potential bioactivities, including anti-inflammatory, antioxidant, and antimicrobial properties. Of particular interest to neuropharmacologists and drug development professionals are its effects on the nervous and muscular systems. This guide focuses specifically on the intricate actions of this compound at the neuromuscular junction (NMJ), the critical synapse for voluntary muscle contraction. Understanding these effects is crucial for evaluating its therapeutic potential and for its use as a pharmacological probe to investigate neuromuscular transmission.

Pharmacological Effects of this compound

The pharmacological profile of this compound is characterized by its diverse effects on different neuromuscular preparations, ranging from potentiation of cholinergic transmission in invertebrates to a more complex, concentration-dependent modulation in mammalian systems.

Effects on Invertebrate Neuromuscular Preparations

In studies using the parasitic nematode Ascaris suum, this compound has been shown to potentiate contractions induced by acetylcholine (ACh).[1][2] This effect is marked by a significant decrease in the EC50 value for ACh, indicating an increased sensitivity of the preparation to the neurotransmitter.[1][2] Furthermore, this compound increased the maximal contractile response (Emax) to ACh.[1][2] This potentiation suggests a dominant nicotinic effect, although it was partially sensitive to atropine (B194438), indicating some involvement of muscarinic receptors.[3][4] Electrophysiological studies on A. suum nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes confirmed these findings.[1][2] In the free-living nematode Caenorhabditis elegans, this compound was observed to cause spastic paralysis.[1][2]

Effects on Mammalian Smooth Muscle

On isolated rat ileum, a smooth muscle preparation, this compound acts as a non-competitive antagonist to acetylcholine-induced contractions.[1][2][3] Unlike a competitive antagonist, it reduces the amplitude of contractions without changing the EC50 of ACh.[1][2][3] When contractions were induced by electrical field stimulation (EFS), 100 μM of this compound caused a significant and reversible inhibition of contractions.[5][6]

Effects on Mammalian Skeletal Muscle

The effects of this compound on mammalian skeletal muscle are particularly complex, exhibiting a biphasic, concentration-dependent action. In the isolated rat phrenic nerve-diaphragm preparation, low concentrations of this compound (up to 30 μM) caused a slight but significant increase in the amplitude of contractions evoked by EFS.[1][5][6] However, at higher concentrations (100 μM), it led to an inhibition of these contractions.[1][5][6]

A key finding is the ability of this compound to neutralize the mecamylamine-induced tetanic fade.[1][2][3] Mecamylamine (B1216088), a nicotinic receptor antagonist, typically causes a fade in muscle tension during high-frequency stimulation by blocking presynaptic facilitatory nAChRs.[5][6] The counteraction of this effect by this compound points towards a significant presynaptic mechanism of action.[1][2][3]

Effects on Nicotinic Acetylcholine Receptors

Direct investigation of this compound's effect on specific receptor subtypes has shown that it is a potent inhibitor of human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, with an IC50 of 8.3 µM.[7][8] The inhibition was found to be non-competitive and independent of membrane potential, suggesting an allosteric mechanism of action.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies on the pharmacological effects of this compound.

Table 1: Effects of this compound on Acetylcholine-Induced Contractions in Ascaris suum

| Parameter | Control (ACh alone) | With this compound (10 µM) | After Washout |

| EC50 (µM) | 15.97 ± 1.56 | 6.63 ± 1.82 | 6.14 ± 1.80 |

| Emax (g) | 1.37 ± 0.13 | 1.52 ± 0.12 | 1.72 ± 0.14 |

Data from Stojković et al., 2024.[1][2]

Table 2: Effects of this compound on EFS-Induced Contractions in Rat Phrenic Nerve-Diaphragm

| This compound Conc. (µM) | Contraction Amplitude (g) |

| Control | 1.60 ± 0.14 |

| 1 | 1.64 ± 0.17 |

| 3 | 1.66 ± 0.17 |

| 10 | 1.65 ± 0.17 |

| 30 | 1.80 ± 0.17 |

| 100 | (Inhibition to control level) |

Data from Stojković et al., 2024.[5][6]

Table 3: Inhibitory Effect of this compound on Human α7 nAChR

| Parameter | Value |

| IC50 (µM) | 8.3 |

Data from Lozon et al., 2016.[7][8]

Proposed Mechanisms of Action

The diverse effects of this compound can be attributed to its interaction with multiple targets at both pre- and post-synaptic sites of the neuromuscular junction.

Post-synaptic Mechanisms

At the post-synaptic level, this compound exhibits a dualistic behavior. In invertebrate preparations, it appears to act as a positive allosteric modulator of nAChRs, enhancing the affinity or efficacy of acetylcholine.[1][2] Conversely, on mammalian smooth muscle, it acts as a non-competitive antagonist.[1][2][3] Its inhibitory action on human α7 nAChRs further supports a direct interaction with post-synaptic receptors.[7][8]

Pre-synaptic Mechanisms

The most intriguing aspect of this compound's pharmacology lies in its pre-synaptic effects. The neutralization of mecamylamine-induced tetanic fade strongly suggests that this compound can modulate acetylcholine release.[1][2][3] Two primary hypotheses have been proposed:

-

Competitive stimulation of presynaptic nACh autoreceptors: this compound may act as an agonist at the facilitatory α3β2 presynaptic nAChRs, thereby overriding the inhibitory effect of mecamylamine and maintaining ACh release during high-frequency stimulation.[5][6]

-

Inhibition of presynaptic M1 muscarinic autoreceptors: Another possibility is that this compound inhibits presynaptic M1 muscarinic autoreceptors, which are known to have an inhibitory effect on ACh release. By blocking this "brake," this compound could enhance neurotransmitter release.[5]

The partial sensitivity of its effects in A. suum to atropine lends some support to the involvement of muscarinic receptors.[3][4]

Caption: Proposed pre- and post-synaptic actions of this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited research.

Rat Phrenic Nerve-Diaphragm Preparation

This ex vivo model is a classic preparation for studying neuromuscular transmission in mammals.

-

Animal Preparation: Male Wistar rats are euthanized, and the diaphragm with the phrenic nerve intact is dissected.

-

Mounting: The preparation is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Stimulation: The phrenic nerve is stimulated with supramaximal square wave pulses (e.g., 0.1 ms (B15284909) duration at 0.2 Hz) using platinum electrodes.

-

Recording: Muscle contractions are recorded isometrically using a force-displacement transducer connected to a data acquisition system.

-

Drug Application: this compound and other pharmacological agents are added directly to the organ bath in cumulative concentrations.

References

- 1. Prejunctional modulation of acetylcholine release from the skeletal neuromuscular junction: link between positive (nicotinic)- and negative (muscarinic)-feedback modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Autoregulation of Acetylcholine Release and Micro-Pharmacodynamic Mechanisms at Neuromuscular Junction: Selective Acetylcholinesterase Inhibitors for Therapy of Myasthenic Syndromes [frontiersin.org]

- 3. gosset.ai [gosset.ai]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pharmacological effects of monoterpene carveol on the neuromuscular system of nematodes and mammals [frontiersin.org]

- 6. Pharmacological effects of monoterpene carveol on the neuromuscular system of nematodes and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presynaptic muscarinic acetylcholine autoreceptors (M1, M2 and M4 subtypes), adenosine receptors (A1 and A2A) and tropomyosin-related kinase B receptor (TrkB) modulate the developmental synapse elimination process at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholine - Wikipedia [en.wikipedia.org]

(-)-Carveol: A Volatile Oil Component with Significant Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Carveol, a naturally occurring monoterpenoid alcohol, is a significant volatile component found in the essential oils of numerous plants, most notably spearmint (Mentha spicata) and caraway (Carum carvi). Possessing a characteristic minty and spicy aroma, this compound has garnered considerable attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its presence in the plant kingdom, detailed experimental protocols for its extraction and analysis, and a thorough examination of its biological effects and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this promising natural compound.

Introduction

This compound (IUPAC name: (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol) is a monocyclic monoterpenoid alcohol. It is a colorless liquid, soluble in oils and organic solvents but insoluble in water.[1][2][3] Its presence in various aromatic plants contributes significantly to their characteristic scent and flavor profiles.[4] Beyond its sensory properties, this compound has demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, vasorelaxant, and neuroprotective effects, making it a compound of high interest for pharmaceutical and nutraceutical applications.[5][6][7]

Occurrence and Quantitative Analysis of this compound in Plants

This compound is a constituent of the essential oils of several plant species. The concentration of this monoterpenoid can vary significantly depending on the plant species, geographical location, harvest time, and extraction method. This section provides quantitative data on the presence of this compound in two of its most prominent plant sources.

Table 1: Quantitative Data of this compound in Plant Essential Oils

| Plant Species | Family | Plant Part | Concentration of this compound (%) | Reference |

| Mentha spicata (Spearmint) | Lamiaceae | Leaves | 0.3 - 2.15 | [8][9][10] |

| Carum carvi (Caraway) | Apiaceae | Fruits (Seeds) | 0.05 - 0.27 | [11][12][13] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that primarily occurs in the glandular trichomes of the leaves and other aerial parts. The pathway begins with the universal precursor for all isoprenoids, geranyl diphosphate (B83284) (GPP).

The key steps in the biosynthesis of this compound are:

-

Cyclization: Geranyl diphosphate is cyclized by the enzyme (-)-limonene (B1674923) synthase to form (-)-limonene.

-

Hydroxylation: The resulting (-)-limonene undergoes hydroxylation at the C6 position, a reaction catalyzed by the cytochrome P450 monooxygenase, (-)-limonene-6-hydroxylase. This step yields (-)-trans-carveol.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the biological activities of this compound.

Extraction of this compound-Containing Essential Oil

Method: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[14][15][16] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Protocol:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., spearmint leaves) is coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled.[14] The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Distillation: The plant material is placed in the biomass flask. The boiling flask is filled with distilled water and heated to generate steam. The steam passes through the plant material, causing the volatile oils to vaporize.

-

Condensation: The steam and vaporized essential oil mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water, allowing for easy separation.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water. The purified oil is then stored in a sealed, dark glass vial at 4°C.

Quantification of this compound

Method: Gas Chromatography-Mass Spectrometry (GC-MS)